molecular formula C9H16O B1606858 4-Methylbicyclo[2.2.2]octan-1-ol CAS No. 824-13-5

4-Methylbicyclo[2.2.2]octan-1-ol

Cat. No.: B1606858
CAS No.: 824-13-5
M. Wt: 140.22 g/mol
InChI Key: JWGWSFMJBKXMGZ-UHFFFAOYSA-N
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Description

Overview of Bicyclic Organic Compounds in Chemical Research

Bicyclic compounds, which feature two fused rings, are a cornerstone of organic chemistry, providing rigid three-dimensional scaffolds that are instrumental in a wide range of applications. Their unique structural properties influence their reactivity, with steric and electronic effects playing a crucial role. These molecules serve as vital building blocks for synthesizing complex targets such as pharmaceuticals, agrochemicals, and advanced materials. The defined spatial arrangement of atoms in bicyclic systems makes them excellent models for studying chemical principles and reaction pathways. organicchemistrytutor.com

Significance of Bicyclo[2.2.2]octane Core Structure in Synthetic and Mechanistic Studies

The bicyclo[2.2.2]octane (BCO) framework is a highly symmetrical and rigid cage-like structure. This rigidity makes it a privileged scaffold in various fields of chemical research. rsc.org It is frequently incorporated into natural products and biologically active molecules. rsc.orgsdu.edu.cn In medicinal chemistry, the BCO core is used as a bioisostere for benzene (B151609) rings, offering a three-dimensional alternative to flat aromatic systems, which can improve properties like solubility and metabolic stability. researchgate.net Furthermore, its well-defined structure is invaluable for mechanistic studies, particularly in the investigation of rearrangements and the behavior of reactive intermediates. escholarship.orggla.ac.uk For example, the BCO system has been used to create structural mimics of protein motifs to study and inhibit biological interactions. nih.gov

Unique Reactivity and Stereochemical Considerations of Bridgehead Alcohols

Bridgehead positions in bicyclic systems—the atoms shared by the rings—exhibit unique chemical behavior. organicchemistrytutor.com An alcohol located at a bridgehead position, such as in 4-Methylbicyclo[2.2.2]octan-1-ol, has distinct reactivity. The hydroxyl group (-OH) is a poor leaving group, and its departure in a substitution or elimination reaction would require the formation of a carbocation at the bridgehead. libretexts.org

This is governed by Bredt's Rule , first formulated by Julius Bredt in 1924, which states that a double bond cannot be formed at the bridgehead of a small bicyclic system because it would introduce excessive ring strain. purechemistry.orgchemistnotes.com A bridgehead carbocation intermediate, which is sp²-hybridized and prefers a planar geometry, is destabilized because the rigid cage structure prevents it from achieving planarity. chemistnotes.comwikipedia.org This geometric constraint makes the formation of such a carbocation highly unfavorable, drastically slowing down or preventing reactions like S_N1 and E1 that proceed through such intermediates. wikipedia.orgmasterorganicchemistry.com Consequently, bridgehead alcohols are exceptionally unreactive under conditions that would typically promote substitution or elimination. chemistnotes.com

Historical Context of this compound within Bicyclo[2.2.2]octane Chemistry

The study of bicyclo[2.2.2]octane derivatives has been crucial for understanding reaction mechanisms, particularly solvolysis reactions where a solvent acts as the nucleophile. The compound this compound and its derivatives have served as important substrates in these investigations. By placing a methyl group at the C4 position (the other bridgehead), researchers can probe the electronic and steric effects on the reactivity at the C1 bridgehead position.

Research has focused on comparing the solvolysis rates of various substituted bicyclo[2.2.2]octyl systems to quantify the influence of substituents and the inherent strain of the bridgehead position. acs.org While specific early synthetic details for this compound are embedded in broader studies of bicyclic systems, its primary role has been as a tool for physical organic chemists to test theories of reactivity and carbocation stability. gla.ac.ukmdpi.com More recently, this compound has been identified in exhaled breath analysis as a potential biomarker for distinguishing between stable and unstable asthma, highlighting its relevance in modern analytical and medical science. nih.govwjgnet.com

Compound Properties

Below are some of the known physical and chemical properties of this compound.

PropertyValue
Chemical Formula C₉H₁₆O
Molecular Weight 140.22 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
CAS Number 824-13-5 lookchem.com
Structure A bicyclo[2.2.2]octane framework with a hydroxyl group at one bridgehead (C1) and a methyl group at the other (C4). cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylbicyclo[2.2.2]octan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-8-2-5-9(10,6-3-8)7-4-8/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGWSFMJBKXMGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60338674
Record name 4-Methylbicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-13-5
Record name 4-Methylbicyclo[2.2.2]octan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60338674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Methylbicyclo 2.2.2 Octan 1 Ol and Its Analogs

Established Synthetic Routes to 4-Methylbicyclo[2.2.2]octan-1-ol

While specific multi-step total syntheses for this compound are not extensively detailed in readily available literature, general strategies for constructing the bicyclo[2.2.2]octane core are well-established and can be adapted for its synthesis.

Regioselective and Stereoselective Synthetic Pathways

Achieving specific regioselectivity and stereoselectivity is paramount in the synthesis of substituted bicyclo[2.2.2]octanes. Regioselective reactions ensure that functional groups are introduced at the desired positions on the scaffold. For example, palladium-catalyzed intermolecular aerobic oxidative cyclization has been used for the regioselective synthesis of certain heterocyclic compounds, a strategy that could potentially be adapted for bicyclic systems. organic-chemistry.orgnih.gov Stereoselectivity, controlling the three-dimensional arrangement of atoms, is often achieved using chiral catalysts or auxiliaries. Diphenylprolinol silyl (B83357) ether has been employed as a mediator in domino Michael/Michael reactions to synthesize bicyclo[2.2.2]octane derivatives with excellent diastereoselectivity and in nearly optically pure form. researchgate.net

Advanced Synthetic Strategies for Bicyclo[2.2.2]octane Derivatives with Bridgehead Functionality

The introduction of substituents at the bridgehead positions of the bicyclo[2.2.2]octane system presents a synthetic challenge due to the steric hindrance and the inert nature of these positions to nucleophilic substitution. google.com Consequently, the development of novel synthetic methods to functionalize these positions is an active area of research.

Transition Metal-Catalyzed Transformations for Bicyclo[2.2.2]octane Scaffolds.google.com

Transition metal catalysis has emerged as a powerful tool for the construction and functionalization of complex molecules, including bicyclo[2.2.2]octane derivatives. snnu.edu.cnescholarship.org These methods can offer novel and more efficient pathways to these valuable compounds. google.com

A notable advancement involves the treatment of 1,4-dimethylene cyclohexane (B81311) with an oxidizing agent in the presence of a transition metal catalyst, such as a palladium compound. google.com This process affords an oxo-substituted bicyclo[2.2.2]octane species, which serves as a versatile intermediate. google.comgoogle.com This method represents a simplified route for the commercial production of a variety of bicyclo[2.2.2]octane derivatives. google.com

For example, the reaction of 1,4-dimethylene cyclohexane with an oxidizing agent like hydrogen peroxide in the presence of a palladium catalyst can lead to the formation of various oxygenated bicyclo[2.2.2]octane derivatives, including 4-acetoxybicyclo[2.2.2]octan-1-ol and bicyclo[2.2.2]octane-1,4-diol. google.com

Table 1: Representative Oxidation of 1,4-Dimethylene Cyclohexane

Starting MaterialCatalystOxidizing AgentMajor Products
1,4-Dimethylene cyclohexanePalladium DichlorideOxoneBicyclo[2.2.2]octane-1,4-diol
1,4-Dimethylene cyclohexaneAmmonium hexachloropalladate(IV)Hydrogen Peroxide4-Acetoxybicyclo[2.2.2]octan-1-ol, 1,4-Diacetoxybicyclo[2.2.2]octane, Bicyclo[2.2.2]octane-1,4-diol

This table is generated based on data from patent literature and may not represent optimized conditions. google.com

The oxo-substituted bicyclo[2.2.2]octane intermediates generated from the oxidation of 1,4-dimethylene cyclohexane can be further modified to introduce a wide range of functional groups at the bridgehead positions. google.com For instance, a ketone at the bridgehead can be reduced to a hydroxyl group, or converted to other functionalities using standard organic transformations. This two-step approach, oxidation followed by derivatization, provides a flexible and powerful strategy for accessing a diverse array of substituted bicyclo[2.2.2]octane compounds. google.com

Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates

A significant advancement in the synthesis of bicyclo[2.2.2]octane systems is the development of a tandem reaction that provides access to a variety of bicyclo[2.2.2]octane-1-carboxylates. This method is notable for its excellent yields and high enantioselectivities, achieved under mild and operationally simple conditions. The bicyclo[2.2.2]octane structure is a privileged core found in numerous natural products, making enantioselective synthesis methods highly valuable.

Metal-Free Conditions and Organic Base Mediation

A key feature of this synthetic route is its reliance on metal-free conditions, utilizing an organic base to mediate the reaction. The process is a formal [4+2] cycloaddition between an α′-ethoxycarbonyl cyclohexenone and a nitroolefin substrate. The reaction is efficiently catalyzed by a chiral thiourea (B124793) derivative (at a loading of just 3 mol%) in dichloromethane (B109758) at room temperature. The use of an organic base avoids the need for metal catalysts, which can be advantageous in terms of cost, toxicity, and ease of purification. The optimal base was found to be tetrabutylammonium (B224687) fluoride (B91410) (TBAF), with 0.3 equivalents providing the product in high yield and excellent enantiomeric excess. This method has been successfully applied to a broad range of nitroolefin substrates, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring of nitrostyrenes.

Table 1: Substrate Scope for the Enantioselective Synthesis of Bicyclo[2.2.2]octane-1-carboxylates This table showcases the tandem reaction's versatility with various substituted nitroolefins under optimized, metal-free conditions.

EntrySubstituent on NitrostyreneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)
1H84>20/197
24-Me84>20/197
34-OMe80>20/196
44-F86>20/197
54-Cl88>20/198
64-Br85>20/198
74-NO₂75>20/199
82-Cl82>20/198
92-Br81>20/1

Synthesis of Related Bicyclo[2.2.2]octanols and Derivatives

Synthesis of 1-Methoxy-4-methylbicyclo[2.2.2]octane

The creation of 1-methoxy-4-methylbicyclo[2.2.2]octane is a notable transformation within this chemical family, valued in organic synthesis and fragrance chemistry for its distinct properties. cymitquimica.com Its rigid and stable bicyclic framework, combined with the presence of a methoxy (B1213986) group, influences its solubility and reactivity. cymitquimica.com

Alkylation of Bicyclo[2.2.2]octan-1-ol with Methyl Iodide

A primary method for synthesizing 1-methoxy-4-methylbicyclo[2.2.2]octane involves the alkylation of bicyclo[2.2.2]octan-1-ol. vulcanchem.com This reaction is typically carried out using methyl iodide in the presence of a base. vulcanchem.com The base deprotonates the hydroxyl group of the starting alcohol, forming an alkoxide that then acts as a nucleophile, attacking the methyl iodide to form the desired ether.

Table 1: Representative Conditions for the Synthesis of 1-Methoxy-4-methylbicyclo[2.2.2]octane

ParameterValue
Starting Material Bicyclo[2.2.2]octan-1-ol
Alkylating Agent Methyl iodide
Base Typically a strong base like sodium hydride
Solvent Anhydrous ether or tetrahydrofuran (B95107) (THF)

Synthesis of 6-Hydroxy-1-methylbicyclo[2.2.2]octan-2-ones and Related Structures

The synthesis of 6-hydroxy-1-methylbicyclo[2.2.2]octan-2-ones is a critical area of research, as these compounds serve as key intermediates in the synthesis of various natural products, including stemarane and aphidicolane diterpenoids. nih.govmdpi.com The strategic placement of the hydroxyl and keto groups on the bicyclo[2.2.2]octane framework allows for a range of subsequent chemical modifications. arkat-usa.org

Photoaddition and Elaboration Strategies

A common strategy for constructing the bicyclo[2.2.2]octane core of these molecules involves a photocycloaddition reaction. mdpi.com Specifically, the photoaddition of allene (B1206475) to an α,β-unsaturated carbonyl compound is a key step. mdpi.comresearchgate.net This initial [2+2] cycloaddition forms a four-membered ring, which is then elaborated through a series of reactions to yield the desired 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one intermediate. mdpi.comresearchgate.net This approach has been successfully applied in the total synthesis of various diterpenes. mdpi.com

Acid-Catalyzed Intramolecular C-Alkylation for Bicyclo[2.2.2]octane Intermediates

An alternative approach to forming the bicyclo[2.2.2]octane system is through an acid-catalyzed intramolecular C-alkylation. mdpi.com This method has been utilized in the synthesis of stemarane and stemodane diterpenoids. mdpi.com The reaction typically involves the cyclization of a suitably functionalized precursor, leading to the formation of the characteristic bridged ring system. mdpi.com

Methanolysis of 6-exo-Acetoxybicyclo[2.2.2]octan-2-ones

The selective synthesis of the elusive 6-exo-hydroxybicyclo[2.2.2]octan-2-ones can be achieved through the methanolysis of the corresponding 6-exo-acetoxy derivatives. nih.govacs.org This transformation is effectively carried out in the presence of sodium methoxide (B1231860) and lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃). nih.govacs.orgresearchgate.net This method is particularly valuable as it minimizes the epimerization to the more stable 6-endo-hydroxy isomer. nih.govacs.org This procedure, when combined with methods to convert the readily available 6-endo-hydroxybicyclo[2.2.2]octan-2-ones into the 6-exo-acetoxy derivatives, provides a practical route to the less stable exo-hydroxy compounds. nih.govresearchgate.net

Table 2: Reagents for Methanolysis of 6-exo-Acetoxybicyclo[2.2.2]octan-2-ones

ReagentFunction
6-exo-Acetoxybicyclo[2.2.2]octan-2-one Starting material
CH₃ONa (Sodium methoxide) Base
La(OTf)₃ (Lanthanum(III) triflate) Lewis acid catalyst
Methanol Solvent and reactant
Equilibrium Studies of endo/exo 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones

The stereochemistry at the C6 position of 6-hydroxybicyclo[2.2.2]octan-2-ones is a crucial aspect of their chemistry. Under both acidic and basic conditions, an equilibrium exists between the endo and exo isomers. nih.govmdpi.comresearchgate.net The endo isomer is generally the major, more stable epimer due to unfavorable 1,3-diaxial-like interactions experienced by the pseudo-axially oriented hydroxyl group in the exo epimer. mdpi.com This equilibrium is a key consideration in synthetic strategies, as it can be exploited to obtain the desired isomer. nih.gov For instance, in the synthesis of certain diterpenoids, the entire mixture of endo and exo isomers can be converted into a desired rearrangement product due to the stereospecificity of the reaction and the existing equilibrium. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of 4 Methylbicyclo 2.2.2 Octan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Methylbicyclo[2.2.2]octan-1-ol, ¹H and ¹³C NMR spectroscopy, along with advanced techniques like Nuclear Overhauser Effect (NOE) studies, provide a comprehensive understanding of its structure and stereochemistry.

High-Resolution ¹H NMR Analysis for Structural Elucidation

While a publicly available high-resolution ¹H NMR spectrum for this compound is not readily found in the searched literature, the expected proton environments can be predicted based on the analysis of similar bicyclo[2.2.2]octane systems. The ¹H NMR spectrum would be characterized by signals corresponding to the methyl group, the methylene (B1212753) protons of the bicyclic framework, and the hydroxyl proton.

The methyl protons (CH₃) are expected to appear as a singlet in the upfield region of the spectrum. The methylene protons (CH₂) within the bicyclic rings would present as complex multiplets due to their diastereotopic nature and spin-spin coupling with neighboring protons. The bridgehead proton, if present, would also exhibit a characteristic chemical shift and coupling pattern. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Chemical Shifts and Spin Relaxation Studies

The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. bhu.ac.in For this compound, distinct signals are expected for each of the nine carbon atoms due to the molecule's asymmetry. Based on data for the parent compound, bicyclo[2.2.2]octan-1-ol, and considering the substituent effects of the methyl group, the approximate chemical shifts can be inferred. nih.govlibretexts.org

The quaternary carbon attached to the hydroxyl group (C-1) and the quaternary carbon bearing the methyl group (C-4) would appear in the downfield region characteristic of carbons bonded to electronegative atoms or with a higher degree of substitution. The methyl carbon would resonate at a characteristic upfield chemical shift. The remaining methylene carbons of the bicyclic framework would appear at intermediate chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1 (C-OH)65-75
C-4 (C-CH₃)30-40
CH₃20-30
CH₂ (bicyclic framework)25-35

Note: These are predicted values based on known substituent effects and data for related compounds.

Spin-relaxation studies on substituted phenylbicyclo[2.2.2]octanes have been conducted to understand their molecular dynamics. msu.edu These studies provide information on the rotational and translational motions of the molecule in solution, which can be influenced by the size and polarity of substituents. msu.edu

Nuclear Overhauser Effect (NOE) Data for Stereochemical Assignments

The Nuclear Overhauser Effect (NOE) is a crucial NMR technique for determining the spatial proximity of atoms within a molecule, which is invaluable for stereochemical assignments in rigid bicyclic systems. msu.eduresearchgate.net While specific NOE data for this compound were not found in the searched literature, the principles of NOE can be applied to elucidate its stereochemistry.

For instance, irradiation of the methyl proton signal should result in an NOE enhancement of the signals from nearby protons on the bicyclic framework. The observation of specific NOE correlations would help to confirm the through-space proximity of these groups and solidify the three-dimensional structure of the molecule. In related bicyclic systems, NOE experiments have been successfully used to assign the stereochemistry of substituents. msu.edu

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Electron Ionization Mass Spectra for Fragmentation Analysis

While a specific electron ionization (EI) mass spectrum for this compound is not available in the NIST WebBook, the mass spectrum of the related compound, 4-methylbicyclo[2.2.2]octane-1-carboxylic acid, is available and can provide clues about potential fragmentation pathways. nist.govnist.gov

Upon electron ionization, this compound would form a molecular ion (M⁺•). The fragmentation of bicyclic alcohols is often characterized by the loss of a water molecule (M-18), which is a common fragmentation pathway for alcohols. lookchem.com Other characteristic fragmentation patterns for bicyclic systems can involve the cleavage of the ring system. aip.org The fragmentation pattern is a unique fingerprint that can be used to identify the compound.

Table 2: Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound

m/zIonPredicted Fragmentation Pathway
140[C₉H₁₆O]⁺•Molecular Ion
125[C₉H₁₃]⁺Loss of CH₃
122[C₉H₁₄]⁺•Loss of H₂O
97[C₇H₉]⁺Cleavage of the bicyclic ring
81[C₆H₉]⁺Further fragmentation

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry for bicyclic alcohols.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique has been used to identify this compound in complex mixtures, such as in studies of exhaled breath for disease diagnosis. nih.govsigmaaldrich.com

In a GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. The resulting gas chromatogram would show a peak corresponding to this compound at a specific retention time, and the mass spectrum of this peak would confirm its identity. The NIST Chemistry WebBook provides a retention index for this compound on a DB-Wax column, which is useful for its identification in GC analysis. nist.gov The purity of a sample can be assessed by the presence of a single, sharp peak in the chromatogram, with a mass spectrum that matches the known spectrum of the pure compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, generating a spectrum that is characteristic of the molecule's structure. cdnsciencepub.com

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and strong band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the alkane structure are expected in the 2850-3000 cm⁻¹ range. The spectrum would also display C-O stretching vibrations and C-H bending vibrations at lower wavenumbers. libretexts.orgpressbooks.pub

Table 1: Predicted FTIR Spectral Data for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (Alkane)Stretching2850 - 3000Strong
C-O (Alcohol)Stretching1000 - 1260Medium to Strong
C-HBending1350 - 1480Variable
C-CStretching800 - 1200Weak

This table is generated based on typical infrared absorption frequencies for organic functional groups.

The fingerprint region, typically below 1500 cm⁻¹, would contain a complex pattern of signals unique to the molecule, arising from the intricate bending and stretching vibrations of the entire bicyclic structure. Comparing the experimental spectrum with a database of known spectra would allow for definitive identification.

X-ray Crystallography of Derivatives for Definitive Structural Confirmation

While IR spectroscopy identifies functional groups, X-ray crystallography provides the ultimate confirmation of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. For molecules like this compound, which may be difficult to crystallize directly in a suitable form, the synthesis and analysis of its derivatives are a common and effective strategy.

The synthesis of derivatives of the bicyclo[2.2.2]octane framework is a subject of considerable research, often employing reactions like the Diels-Alder cycloaddition to construct the characteristic caged structure. google.comresearchgate.netnih.gov These synthetic routes can introduce various functional groups at the bridgehead positions, facilitating the growth of high-quality single crystals required for X-ray diffraction analysis. google.com

For instance, research into the synthesis of bicyclo[2.2.2]octane derivatives as structural mimics for biological receptors has demonstrated the utility of this approach. In such studies, the bicyclic system is assembled through a Diels-Alder reaction, followed by the addition of side arms. nih.gov The resulting crystalline derivatives can then be subjected to X-ray analysis to confirm the rigid bicyclic core's conformation and the precise spatial arrangement of the substituents.

One documented example involves the synthesis of (R)-Methyl {[(2-carboxybicyclo[2.2.2]octan-1-yl)ammonio]methyl}phosphonate, a derivative of the bicyclo[2.2.2]octane system. Its crystal structure, solved by X-ray diffraction, revealed a zwitterionic form and detailed the intramolecular and intermolecular hydrogen bonding network, definitively establishing the compound's solid-state conformation. researchgate.net

Table 2: Research on Bicyclo[2.2.2]octane Derivatives for Structural Analysis

Research FocusSynthetic StrategyKey Findings from X-ray Crystallography
Synthesis of Bicyclo[2.2.2]octane Derivatives google.comDiels-Alder reaction of 1,4-disubstituted cyclohexadienes.Confirms the endo/exo stereochemistry of the resulting bicyclic adducts.
Bicyclo[2.2.2]octanes as Structural Mimics nih.govDiels-Alder reaction to form the bicyclic core, followed by side-arm addition.Provides precise bond lengths and angles, confirming the mimicry of biological motifs.
Crystal Structure of a Bicyclo[2.2.2]octane Derivative researchgate.netMulti-step synthesis to produce a phosphonate (B1237965) derivative.Elucidates the zwitterionic nature and hydrogen bonding, confirming the absolute configuration.

The data obtained from the X-ray crystallographic analysis of these derivatives provide incontrovertible proof of the bicyclo[2.2.2]octane framework, which is directly applicable to understanding the parent molecule, this compound.

Computational Chemistry and Mechanistic Studies on 4 Methylbicyclo 2.2.2 Octan 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the molecular geometry and electronic structure of bicyclic compounds like 4-Methylbicyclo[2.2.2]octan-1-ol. Studies on related 1-substituted and 1,4-disubstituted bicyclo[2.2.2]octane (BCO) derivatives provide significant insights into the behavior of this specific molecule.

Researchers have employed methods such as B3LYP/6-311++G** to investigate the substituent effects in these rigid systems. nih.govacs.org These calculations help determine key geometric parameters like bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, in 1-X-substituted bicyclooctane derivatives, the focus has been on understanding how the substituent (X) influences the geometry and electronic properties of the bicyclic cage. nih.govacs.org While specific data for this compound is not explicitly detailed in these studies, the principles derived from investigating substituents like -CH₃ and -OH at the bridgehead positions are directly applicable.

Table 1: Representative Computational Methods and Findings for Bicyclo[2.2.2]octane Systems

Computational MethodSystem StudiedKey FindingsReference
B3LYP/6-311++G 1-X-Substituted BicyclooctanesRevealed through-bond inductive interactions. nih.govacs.org
HF/6-31G* & B3LYP/6-311++G4-Substituted 1-Phenylbicyclo[2.2.2]octanesProvided evidence for through-space field effects. nih.gov

Conformational Analysis and Stability of Bicyclo[2.2.2]octane Systems

The bicyclo[2.2.2]octane framework is known for its rigid cage-like structure. However, it does possess a degree of conformational flexibility, primarily involving twisting of the three ethano bridges around the C1-C4 axis. This rigidity makes it an excellent model for studying through-bond and through-space interactions between substituents at the bridgehead positions. nih.govacs.orgnih.gov

Transition State Analysis in Reactions Involving this compound

Transition state analysis is crucial for understanding the kinetics and mechanisms of reactions involving this compound, particularly its acid-catalyzed rearrangements. Computational methods are used to locate the transition state structures along the reaction coordinate and to calculate their energies, which correspond to the activation energy of the reaction.

For the characteristic rearrangement of the bicyclo[2.2.2]octane skeleton to the more stable bicyclo[3.2.1]octane system, transition state analysis would focus on the carbocation intermediates formed upon protonation of the hydroxyl group and subsequent loss of water. The calculations would model the 1,2-alkyl shift, where one of the C-C bonds of the bicyclo[2.2.2]octane framework migrates, leading to the ring-expanded bicyclo[3.2.1]octane structure. The transition state would represent the highest energy point on the pathway for this migration.

Studies on similar bicyclic systems have shown that the geometry of the transition state and its energy can be significantly influenced by substituents. escholarship.org In the case of this compound, the methyl group at C4 would play a role in stabilizing or destabilizing the carbocation intermediates and the corresponding transition states, thereby affecting the reaction rate and product distribution.

Computational Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, which can be compared with experimental data to confirm molecular structures. github.ioacs.orgbohrium.com

For this compound, quantum mechanical calculations can predict the ¹H and ¹³C NMR spectra. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The accuracy of these predictions has improved significantly with the development of new functionals and methods that can account for solvent effects. github.ionih.gov For example, Cramer's WP04 functional has been shown to be effective for predicting ¹H shifts in chloroform. github.io

Comparing the computationally predicted NMR data with experimental spectra serves as a stringent test of the calculated molecular structure and conformation. Discrepancies between predicted and experimental values can point to dynamic processes, strong solvent interactions, or the need for a higher level of theory in the calculations.

Table 2: Predicted Spectroscopic Parameters (Illustrative) This table illustrates the type of data that can be generated through computational prediction. Actual values would require specific calculations for this compound.

NucleusPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C1 (with -OH)70-75-
C4 (with -CH₃)30-35-
Methyl Carbon20-250.8-1.0
Bridge CH₂25-301.5-1.8

Investigation of Reaction Mechanisms and Energy Landscapes

Acid-Catalyzed Rearrangements to Bicyclo[3.2.1]octane Systems

One of the most characteristic reactions of the bicyclo[2.2.2]octane system is its acid-catalyzed rearrangement to the thermodynamically more stable bicyclo[3.2.1]octane skeleton. nih.govmdpi.com This transformation is a classic example of a Wagner-Meerwein rearrangement involving carbocation intermediates.

The mechanism for this compound proceeds as follows:

Protonation and Formation of a Carbocation: The hydroxyl group at C1 is protonated by an acid catalyst, forming a good leaving group (water).

Loss of Water: The departure of a water molecule generates a tertiary carbocation at the bridgehead position (the 4-methylbicyclo[2.2.2]oct-1-yl cation).

1,2-Alkyl Shift: This is the key rearrangement step. One of the carbon-carbon bonds of the ethano bridges migrates to the positively charged carbon. This ring-expanding step relieves some of the ring strain inherent in the bicyclo[2.2.2]octane system.

Formation of the Bicyclo[3.2.1]octyl Cation: The migration results in the formation of a more stable bicyclo[3.2.1]octyl carbocation. The positive charge may be located at different positions on this new skeleton, and subsequent rearrangements or proton loss can occur.

Product Formation: The final product is formed by the capture of a nucleophile or the elimination of a proton.

The presence of the methyl group at C4 influences the stability of the intermediate carbocations and can direct the course of the rearrangement. nih.gov Computational studies can map out the potential energy surface for this entire process, identifying the energies of intermediates, transition states, and final products, thus providing a comprehensive understanding of the reaction's feasibility and selectivity. This type of rearrangement is a foundational concept in the synthesis of complex natural products containing the bicyclo[3.2.1]octane core. nih.govmdpi.com

Rearrangement of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one to 4-methylbicyclo[3.2.1]oct-3-en-6-ones

A related and synthetically useful rearrangement involves β-hydroxy ketones of the bicyclo[2.2.2]octane series. Specifically, the acid-catalyzed rearrangement of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-one leads to the formation of 4-methylbicyclo[3.2.1]oct-3-en-6-ones. nih.govmdpi.com This reaction has been utilized as a key step in the total synthesis of stemarane diterpenoids. mdpi.com

The mechanism is initiated by the protonation of the hydroxyl group, followed by its elimination to form a carbocation. This carbocation then undergoes a skeletal rearrangement, similar to the one described above, to form the bicyclo[3.2.1]octane framework. nih.gov A subsequent deprotonation step leads to the formation of the α,β-unsaturated ketone system in the final product. An important aspect of this reaction is the endo/exo equilibrium of the starting hydroxy ketone, which can be influenced by the acidic conditions. nih.gov The entire mixture of isomers can often be converted to the desired rearranged product. mdpi.com

This rearrangement highlights the synthetic versatility of the bicyclo[2.2.2]octane skeleton as a precursor to more complex polycyclic systems. Computational modeling of this reaction would involve tracing the intricate pathway of carbocation formation, the 1,2-acyl migration, and the final proton transfer steps to yield the observed product.

Intermediates and Stereospecificity in Skeletal Rearrangements

The bicyclo[2.2.2]octane framework, including substituted derivatives like this compound, is notable for its propensity to undergo skeletal rearrangements to form other bicyclic systems, most commonly the more stable bicyclo[3.2.1]octane structure. escholarship.orgmdpi.com These transformations are of significant interest in synthetic chemistry and are mechanistically governed by the formation of specific intermediates and the inherent stereochemical constraints of the rigid bicyclic system.

The rearrangement is typically initiated by the conversion of the hydroxyl group at the bridgehead position into a good leaving group, such as a tosylate, followed by solvolysis, or by direct treatment with acid. mdpi.comgla.ac.uk This process generates a carbocationic intermediate at the bridgehead. The subsequent migration of one of the ethano bridges leads to the ring-expanded bicyclo[3.2.1]octane skeleton.

Computational and mechanistic studies on related systems suggest that the reaction proceeds through discrete, high-energy intermediates. The stability of these intermediates and the transition states leading to them dictates the product distribution. In rearrangements of 4-substituted bicyclo[2.2.2]octenyl systems, radical intermediates have also been identified, which can rearrange via a cyclopropylcarbinyl radical to the bicyclo[3.2.1]octene system. escholarship.org The balance between ring strain and radical stability influences the product ratios in these cases. escholarship.org

The stereospecificity of these rearrangements is a key feature, arising from the rigid conformational nature of the bicyclic framework. For a 1,2-migration to occur, the migrating bond must be aligned anti-periplanar to the bond of the leaving group. In the bicyclo[2.2.2]octane system, the geometry inherently provides the correct alignment for one of the C-C bonds of the bridges to migrate. Studies on analogous systems have shown that the stereochemistry of the reacting center can dictate which bond migrates. beilstein-journals.org For instance, in the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, an equatorial hydroxyl group led to the migration of one oxygen bridge, while an axial hydroxyl group resulted in the migration of the other. beilstein-journals.org

The presence of the methyl group at the C4 position in this compound is crucial. It can influence the reaction's progress and stereochemical outcome by affecting the stability of the carbocationic intermediates. Research on the acid-catalyzed rearrangement of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones to 4-methylbicyclo[3.2.1]oct-3-en-6-ones highlights the importance of the methyl substituent in ensuring the completeness of the rearrangement. mdpi.com

Solvolysis studies of related bicyclic tosylates provide insight into the intermediates and products. For example, the buffered acetolysis of exo-bicyclo[3.2.1]octane-6-toluene-p-sulphonate yields a mixture of products, including 2-bicyclo[2.2.2]octyl acetate, demonstrating the mechanistic relationship and potential interconversion between these two bicyclic systems. gla.ac.uk The involvement of bridged (non-classical) carbonium ions has been postulated to explain the observed product distributions and stereoselectivity. gla.ac.uk

Table 1: Intermediates in Bicyclic Rearrangements

Starting SystemConditionsProposed Intermediate(s)Resulting Skeleton
Bicyclo[2.2.2]octaneAcid catalysis / SolvolysisBridgehead Carbocation, Bridged CationBicyclo[3.2.1]octane
4-Substituted Bicyclo[2.2.2]oct-2-enyl esterRadical generationBicyclo[2.2.2]oct-5-en-2-yl radicalBicyclo[3.2.1]octene
Bicyclo[3.2.1]octyl tosylateBuffered AcetolysisCarbocation, Bridged CationBicyclo[2.2.2]octane & Bicyclo[3.2.1]octane

Table 2: Product Distribution in the Buffered Acetolysis of exo-Bicyclo[3.2.1]octane-6-toluene-p-sulphonate gla.ac.uk

ProductPercentage (%)
exo-2-Bicyclo[3.2.1]octyl acetate40
2-Bicyclo[2.2.2]octyl acetate44
exo-6-Bicyclo[3.2.1]octyl acetate16

Chemical Reactivity and Derivatization of 4 Methylbicyclo 2.2.2 Octan 1 Ol

Oxidation Reactions and Their Regio/Stereoselectivity

The oxidation of tertiary alcohols, such as 4-methylbicyclo[2.2.2]octan-1-ol, does not readily lead to the formation of a carbonyl compound under mild conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. mdpi.com Attempted oxidation with common oxidizing agents typically results in no reaction or, under more forceful conditions, cleavage of carbon-carbon bonds.

While direct oxidation to a ketone at the C1 position is not feasible, oxidative functionalization at other positions of the bicyclic system can be achieved. For instance, reactions involving radical species can lead to the introduction of functional groups at other locations on the carbocyclic skeleton. However, specific studies on the regioselectivity and stereoselectivity of such oxidation reactions on this compound are not extensively documented in the reviewed literature. The rigid nature of the bicyclo[2.2.2]octane system would be expected to exert significant stereochemical control on the approach of any reactive species.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of this compound can undergo typical reactions of tertiary alcohols, such as esterification and etherification.

Esterification: The formation of esters from this compound can be achieved by reacting the alcohol with an acylating agent, such as an acid chloride or acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. mdpi.com For example, the reaction with an acid chloride would proceed as follows:

Reaction: this compound + R-COCl → 4-Methylbicyclo[2.2.2]octan-1-yl acylate + HCl

While specific examples detailing the synthesis of various esters directly from this compound are not abundant in the surveyed literature, the general principles of esterification of tertiary alcohols are applicable.

Etherification: The synthesis of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. acs.orgucla.edubldpharm.comnist.gov

A representative synthesis of a methyl ether derivative would involve the following steps:

Deprotonation: this compound is treated with a strong base, such as sodium hydride (NaH), to form the sodium 4-methylbicyclo[2.2.2]octan-1-oxide.

Nucleophilic Substitution: The resulting alkoxide is then reacted with an alkylating agent, for instance, methyl iodide (CH₃I), to yield 1-methoxy-4-methylbicyclo[2.2.2]octane.

A direct analogue of this reaction has been reported for the synthesis of 1-methoxy-4-methylbicyclo[2.2.2]octane from bicyclo[2.2.2]octan-1-ol using methyl iodide and a base. rsc.org

Reaction Type Reagents Product
EsterificationAcid Chloride (R-COCl), Pyridine4-Methylbicyclo[2.2.2]octan-1-yl acylate
Etherification (Williamson)1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X)1-Alkoxy-4-methylbicyclo[2.2.2]octane

Substitution Reactions at the Bridgehead Position

Direct nucleophilic substitution of the hydroxyl group at the bridgehead position of this compound is challenging. The Sₙ1 pathway is disfavored due to the instability of the resulting bridgehead carbocation, which cannot achieve the preferred planar geometry. The Sₙ2 pathway is also hindered due to the steric inaccessibility of the back-side of the C-O bond for the incoming nucleophile.

However, substitution can be achieved through alternative pathways. One such method is the Ritter reaction , which allows for the introduction of a nitrogen-containing functionality. In the Ritter reaction, the tertiary alcohol is treated with a nitrile in the presence of a strong acid. organic-chemistry.org This generates a stable nitrilium ion intermediate, which upon hydrolysis, yields an N-substituted amide. This amide can be further hydrolyzed to the corresponding amine, providing a route to 4-amino-4-methylbicyclo[2.2.2]octane derivatives.

Another approach to substitution involves the conversion of the alcohol to a better leaving group, followed by reaction with a suitable nucleophile under conditions that may favor radical or other non-classical substitution mechanisms.

Reactions Involving the Bicyclic Ring System

The strained nature of the bicyclo[2.2.2]octane skeleton makes it susceptible to rearrangement reactions, particularly under acidic conditions that can generate carbocationic intermediates.

Ring Expansion and Contraction Reactions

Ring Expansion: Acid-catalyzed rearrangement of bicyclo[2.2.2]octane systems can lead to the formation of less strained bicyclo[3.2.1]octane or bicyclo[3.2.2]nonane skeletons. mdpi.comgla.ac.uk For this compound, treatment with a strong acid could protonate the hydroxyl group, which then departs as a water molecule to form a tertiary bridgehead carbocation. This carbocation can then undergo a 1,2-alkyl shift, leading to ring expansion. For instance, migration of one of the bridge carbons could lead to a bicyclo[3.2.2]nonane derivative. While specific studies on this compound are limited, rearrangements of similar bicyclic alcohols are well-documented. mdpi.com For example, the acid-catalyzed rearrangement of 1-methyl-6-hydroxybicyclo[2.2.2]octan-2-ones to 4-methylbicyclo[3.2.1]oct-3-en-6-ones has been reported. mdpi.com

Ring Contraction: Ring contraction of the bicyclo[2.2.2]octane system is a less common process. However, specific rearrangements, such as the Wolff rearrangement of α-diazoketones derived from bicyclic systems, can lead to ring-contracted products. researchgate.net To achieve this from this compound, a multi-step synthesis would be required to first introduce the necessary functional groups.

Functionalization of the Bicyclo[2.2.2]octane Skeleton

Beyond reactions at the C1 and C4 positions, functionalization of other positions on the bicyclo[2.2.2]octane skeleton of this compound can be envisioned. This would likely involve multi-step sequences. For example, dehydration of the tertiary alcohol could introduce a double bond into the ring system, which could then be subjected to a variety of addition and functionalization reactions. However, the regioselectivity of the initial dehydration would need to be controlled.

Synthesis of Derivatives with Modified Functionality

The reactivity of this compound allows for the synthesis of a range of derivatives with modified functionalities. These derivatives are of interest as building blocks in medicinal chemistry and materials science. google.com

Some examples of derivative synthesis include:

Synthesis of Amines: As mentioned in section 5.3, the Ritter reaction provides a route to N-acylamino derivatives, which can be hydrolyzed to the corresponding 4-methylbicyclo[2.2.2]octan-1-amines. bldpharm.comorganic-chemistry.org

Synthesis of Halides: The conversion of the tertiary alcohol to a bridgehead halide can be challenging. Standard methods using hydrohalic acids often fail or lead to rearrangements. More specialized reagents may be required.

Synthesis of other Bicyclic Systems: Through carbocation-mediated rearrangements, as discussed in section 5.4.1, derivatives with bicyclo[3.2.1]octane or bicyclo[3.2.2]nonane skeletons can be synthesized. mdpi.comnih.gov

The following table summarizes some potential derivatization pathways:

Starting Material Reagents Intermediate/Product Type Reaction Class
This compoundR-CN, H₂SO₄N-(4-Methylbicyclo[2.2.2]octan-1-yl)amideRitter Reaction
This compoundStrong Acid (e.g., H₂SO₄)Bicyclo[3.2.2]nonane derivativeRing Expansion (Carbocation Rearrangement)
This compoundDehydrating Agent4-Methylbicyclo[2.2.2]oct-1-eneDehydration

4-Methylbicyclo[2.2.2]octane-1-sulfonic acid

4-Methylbicyclo[2.2.2]octane-1-sulfonic acid is a derivative where the hydroxyl group of the parent alcohol is replaced by a sulfonic acid (-SO₃H) group. organic-chemistry.org

Table 1: Properties of 4-Methylbicyclo[2.2.2]octane-1-sulfonic acid

PropertyValue
Molecular FormulaC₉H₁₆O₃S
PubChem CID152691580

The direct conversion of alcohols, particularly sterically hindered tertiary alcohols, to sulfonic acids is a challenging transformation and is not widely documented for this specific compound. A plausible synthetic route would likely proceed through a multi-step sequence. One potential pathway involves converting the alcohol into a more reactive intermediate, such as an alkyl halide. For tertiary alcohols, this can be achieved using strong hydrohalic acids (e.g., HBr), which proceeds via an SN1 mechanism involving the formation of the stable bridgehead carbocation. masterorganicchemistry.com

Once the corresponding 1-bromo-4-methylbicyclo[2.2.2]octane is formed, a nucleophilic substitution reaction with a sulfite (B76179) salt, such as sodium sulfite (Na₂SO₃), could be employed to introduce the sulfonate group. The subsequent acidification of the resulting sodium sulfonate salt would yield the final 4-methylbicyclo[2.2.2]octane-1-sulfonic acid. This method avoids the harsh oxidizing conditions that might be required for direct sulfonation and that could lead to unwanted side reactions.

4-Methylbicyclo[2.2.2]octane-1-carboxylic acid

A key derivatization of this compound is its conversion to 4-methylbicyclo[2.2.2]octane-1-carboxylic acid. ucla.edu This transformation involves the addition of a carbon atom and is effectively achieved through the Koch-Haaf reaction. wikipedia.orgorganicchemistrytutor.com The Koch-Haaf reaction is a well-established method for the synthesis of tertiary-alkyl carboxylic acids from tertiary alcohols or alkenes using carbon monoxide in the presence of a strong acid. wikipedia.orgcambridge.org

The reaction proceeds via the formation of a stable carbocation intermediate. In the case of this compound, protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid) leads to the loss of a water molecule, generating a stable tertiary bridgehead carbocation. organicchemistrytutor.comyoutube.com This carbocation is then attacked by carbon monoxide, which acts as a nucleophile, to form a highly reactive acylium ion. organicchemistrytutor.com The final step involves the hydrolysis of the acylium ion upon the addition of water to yield the desired tertiary carboxylic acid. wikipedia.org A variation of this method, which avoids the need for high pressures of carbon monoxide, uses formic acid as the source of CO. wikipedia.org

Table 2: Properties of 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid

PropertyValue
CAS Number702-67-0
Molecular FormulaC₁₀H₁₆O₂ google.com.na
Molecular Weight168.23 g/mol google.com.na
Physical FormWhite solid google.com.na
IUPAC Name4-methylbicyclo[2.2.2]octane-1-carboxylic acid google.com.na

Applications of 4 Methylbicyclo 2.2.2 Octan 1 Ol and Its Derivatives in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality and conformational rigidity of bicyclo[2.2.2]octane systems provide a basis for their use as chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. After serving its purpose, the auxiliary can be removed and potentially recycled york.ac.uk.

While 4-methylbicyclo[2.2.2]octan-1-ol is cited as a chiral auxiliary, specific, detailed research findings on its direct application in stereoselective reactions, including data on the enantiomeric excess (e.e.) achieved, are not extensively documented in readily available scientific literature. In principle, the hydroxyl group of the alcohol can be attached to a prochiral substrate. The bulky and conformationally restricted bicyclic scaffold then sterically hinders one face of the molecule, directing the approach of a reagent to the opposite face, thus favoring the formation of one enantiomer over the other york.ac.ukescholarship.org.

The ultimate goal of using a chiral auxiliary is the production of enantiomerically pure compounds, which is of critical importance in fields such as pharmacology, where different enantiomers of a drug can have vastly different biological activities. By guiding the stereochemistry of a reaction, chiral auxiliaries like those derived from the bicyclo[2.2.2]octane framework enable the synthesis of single enantiomers, which can then be isolated after the auxiliary is cleaved from the molecule york.ac.uknih.gov. The use of such auxiliaries is a well-established strategy for accessing enantiopure materials for various applications nih.gov.

Building Block in the Synthesis of Complex Molecules

The defined three-dimensional structure of the bicyclo[2.2.2]octane core makes it an excellent starting point for synthesizing intricate molecules. Its derivatives serve as key intermediates in the assembly of a wide range of complex chemical structures.

One of the most significant applications of the this compound framework is in the total synthesis of tetracyclic diterpenoids. The synthesis of stemarane and stemodane natural products notably proceeds through a key bicyclo[2.2.2]octane intermediate, which is a derivative of this compound.

A crucial step in these syntheses is the formation of a 6-hydroxy-1-methylbicyclo[2.2.2]octan-2-one intermediate mdpi.commdpi.com. This key structure undergoes a characteristic acid-catalyzed skeletal rearrangement, transforming the bicyclo[2.2.2]octane system into the bicyclo[3.2.1]octane core that defines the C/D ring system of the target diterpenoids mdpi.commdpi.com. This regio- and diastereoselective rearrangement is a pivotal transformation that enables the construction of the complex polycyclic architecture of these natural products.

This synthetic strategy has been successfully employed to achieve the total synthesis of several members of this family, including (+)-stemar-13-ene and (+)-18-deoxystemarin mdpi.comresearchgate.net. The synthesis often starts from a more readily available chiral precursor, such as (+)-podocarpic acid, which is elaborated to form the critical bicyclo[2.2.2]octane intermediate mdpi.commdpi.com. The efficiency of this pathway relies on the predictable and stereospecific nature of the bicyclo[2.2.2]octane to bicyclo[3.2.1]octane rearrangement.

Target Natural ProductKey IntermediateCore Transformation
(+)-Stemar-13-ene6-Hydroxy-1-methylbicyclo[2.2.2]octan-2-oneBicyclo[2.2.2]octane → Bicyclo[3.2.1]octane Rearrangement
(+)-18-Deoxystemarin6-Hydroxy-1-methylbicyclo[2.2.2]octan-2-oneBicyclo[2.2.2]octane → Bicyclo[3.2.1]octane Rearrangement
Stemodane DiterpenoidsBicyclo[2.2.2]octane derivativeBicyclo[2.2.2]octane → Bicyclo[3.2.1]octane Rearrangement

The rigid bicyclo[2.2.2]octane scaffold is increasingly recognized as a valuable bioisostere for the phenyl ring in drug design. Replacing a flat aromatic ring with a three-dimensional, saturated structure like a bicyclo[2.2.2]octane derivative can lead to improved pharmaceutical properties, such as enhanced solubility and a more favorable metabolic profile researchgate.net.

Bicyclo[2.2.2]octane derivatives are important building blocks for therapeutic agents google.com. For instance, bicyclo[2.2.2]octan- and oct-2-enamines have been synthesized and investigated for their potential as antiviral agents google.comnih.gov. More recently, the bicyclo[2.2.2]octene scaffold has been employed to design and synthesize non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease, a key enzyme in the replication of the virus responsible for COVID-19 nih.govnih.gov. Although direct syntheses from this compound are not always explicitly detailed, its derivatives represent a class of compounds with significant potential for the development of new pharmaceutical intermediates and biologically active molecules.

Application AreaScaffoldExample Target/UseReference
Antiviral AgentsBicyclo[2.2.2]octanamineGeneral antiviral activity google.comnih.gov
COVID-19 TherapeuticsFused Bicyclo[2.2.2]octeneSARS-CoV-2 3CLpro Inhibitors nih.govnih.gov
Drug DesignBicyclo[2.2.2]octanePhenyl Ring Bioisostere researchgate.net

In the broader chemical industry, bicyclo[2.2.2]octane derivatives serve as intermediates for the production of fine and specialty chemicals. For instance, bicyclo[2.2.2]octane diols and diacids are utilized as monomers in the synthesis of specialty polymers google.com. The unique structural properties imparted by the bicyclic core can influence the thermal and mechanical properties of the resulting polymer materials. Furthermore, methods for creating libraries of decorated bicyclo[2.2.2]octane derivatives using polymer-supported reagents have been developed, highlighting their utility in combinatorial chemistry for the discovery of new functional molecules nih.gov. The transformation of this compound into such derivatives opens avenues for its use in the production of a variety of specialized chemical products.

Precursor for Specialty Monomers and Polymers

Derivatives of the bicyclo[2.2.2]octane core serve as valuable building blocks for the synthesis of specialty polymers. google.comgoogle.com The inherent rigidity and defined stereochemistry of this bicyclic system can be transferred to a polymer backbone, leading to materials with unique thermal and mechanical properties. Specifically, functionalized bicyclo[2.2.2]octane diols and diacids are recognized as useful monomers for creating certain types of polymers. google.comgoogle.com The incorporation of such a bulky, non-planar structure can disrupt chain packing, increase the glass transition temperature, and enhance the dimensional stability of the resulting polymer.

Incorporation into Polymer Structures for Novel Properties

The integration of bicyclo[2.2.2]octane units into polymer chains is a strategy to impart novel characteristics to the final material. google.comgoogle.comlookchem.com For instance, polyesters or polyamides synthesized from bicyclo[2.2.2]octane-based monomers can exhibit improved thermal resistance and mechanical strength compared to their counterparts made from linear or more flexible aliphatic or aromatic monomers. The defined and predictable geometry of the bicyclo[2.2.2]octane scaffold allows for precise control over the polymer's three-dimensional architecture, influencing properties such as solubility, optical clarity, and gas permeability. While direct polymerization of this compound is not widely documented, its structural motif is representative of the class of bicyclic alcohols that, upon conversion to suitable monomers like diols or diacids, can be used to produce these advanced polymers. google.com

Bioisosteric Replacements in Medicinal Chemistry

In medicinal chemistry, the concept of bioisosterism involves substituting one part of a biologically active molecule with another that has similar physical or chemical properties to create a new compound with improved characteristics. The saturated, three-dimensional bicyclic scaffold has emerged as a successful bioisostere for the flat, aromatic phenyl ring, a common feature in many drugs. exlibrisgroup.comdntb.gov.uanih.govnih.gov

2-Oxabicyclo[2.2.2]octane as a Bioisostere of Phenyl Ring

A significant derivative, 2-oxabicyclo[2.2.2]octane, has been designed, synthesized, and validated as a novel saturated bioisostere of the phenyl ring. exlibrisgroup.comdntb.gov.uanih.govenamine.net This structural replacement is based on an analysis of the benefits and drawbacks of other phenyl ring bioisosteres like bicyclo[1.1.1]pentane and cubane. exlibrisgroup.comdntb.gov.uanih.gov The 2-oxabicyclo[2.2.2]octane core mimics the geometry of a para-substituted phenyl ring while introducing a non-aromatic, sp³-rich structure. nih.govresearchgate.net This substitution is a key strategy in drug discovery to overcome issues associated with aromatic rings, such as metabolic instability or poor solubility. researchgate.net The synthesis of this bioisostere can be achieved through methods like the iodocyclization of specific cyclohexane-containing alkenyl alcohols. exlibrisgroup.comdntb.gov.uanih.gov

Impact on Physicochemical Properties and Bioactivity

Replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core can significantly and beneficially alter a drug molecule's physicochemical properties and its biological activity. exlibrisgroup.comdntb.gov.ua This has been demonstrated by incorporating the scaffold into the structures of the anticancer drugs Imatinib and Vorinostat. exlibrisgroup.comdntb.gov.uanih.govnih.gov

In the case of Imatinib, the replacement of a phenyl ring with the 2-oxabicyclo[2.2.2]octane moiety led to a marked improvement in key physicochemical properties. exlibrisgroup.comdntb.gov.uanih.gov Specifically, the new analog exhibited increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity (logP). exlibrisgroup.comnih.gov For instance, the solubility of the 2-oxabicyclo[2.2.2]octane analog of Imatinib was found to be 389 µM, close to the parent drug's 351 µM and significantly better than the 113 µM solubility of an analog containing a simple bicyclo[2.2.2]octane ring. nih.gov

When this bioisosteric replacement was applied to Vorinostat, it resulted in a new, bioactive analog of the drug, demonstrating that the substitution is well-tolerated and can maintain or even modulate biological function. exlibrisgroup.comdntb.gov.uanih.govnih.gov These findings underscore the potential of the 2-oxabicyclo[2.2.2]octane scaffold to enhance the drug-like properties of therapeutic candidates. enamine.net

Table 1: Comparison of Physicochemical Properties of Imatinib and its Analogs

CompoundclogPWater Solubility (µM)
Imatinib (Parent Drug)4.5351
Imatinib Analog (bicyclo[2.2.2]octane)3.6113
Imatinib Analog (2-oxabicyclo[2.2.2]octane)Not specified389

Data sourced from Nature Communications. nih.gov

Emerging Research Areas and Future Perspectives

Investigation of 4-Methylbicyclo[2.2.2]octan-1-ol as a Biomarker

One of the most promising areas of research for this compound is its potential as a non-invasive biomarker for respiratory diseases, particularly asthma.

Detection in Exhaled Volatile Organic Compounds (VOCs)

This compound has been identified as a component of human exhaled breath. cymitquimica.comlookchem.com The analysis of volatile organic compounds (VOCs) in breath is a burgeoning field of medical diagnostics, offering a non-invasive window into the metabolic processes of the body. lookchem.com The presence of specific VOCs can be indicative of particular physiological or pathological states.

Correlation with Asthma Exacerbations and Disease Monitoring

Several studies have linked the presence and concentration of this compound in exhaled breath to asthma. Research has shown that this compound is one of several VOCs that can help discriminate between patients with controlled and uncontrolled asthma. lookchem.com Furthermore, it has been found to be significantly correlated with sputum eosinophils, which are key inflammatory cells in asthma. vulcanchem.com This correlation suggests that monitoring the levels of this compound could provide a means to track the loss of asthma control and the recovery process. vulcanchem.com In one study, a combination of three VOCs, including this compound, was able to correctly distinguish between loss of control and controlled asthma with accuracies of 68% and 77% respectively. lookchem.com

Analytical Methodologies for Breath Analysis (GC-MS, GC-TOF-MS)

The primary techniques used for the detection and quantification of this compound in exhaled breath are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Time of Flight-Mass Spectrometry (GC-TOF-MS). cymitquimica.comlookchem.comvulcanchem.com These powerful analytical methods are capable of separating complex mixtures of VOCs from a breath sample and identifying individual components with a high degree of accuracy. cymitquimica.com In these analyses, the exhaled breath is typically collected and then thermally desorbed into the GC-MS system for separation and detection. lookchem.com

Analytical TechniqueApplication in this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) The gold standard for separating and identifying individual VOCs like this compound in exhaled breath. cymitquimica.com
Gas Chromatography-Time of Flight-Mass Spectrometry (GC-TOF-MS) A high-resolution mass spectrometry technique used to detect a wide range of VOCs in breath, including this compound, and to identify compounds against spectral libraries. cymitquimica.comlookchem.com

Advanced Material Science Applications

The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane framework makes its derivatives, including this compound, of interest in the field of material science. While research in this area is still in its early stages, the potential for these compounds as building blocks for novel polymers and other advanced materials is recognized. cymitquimica.comlookchem.com The unique stereochemistry of such bicyclic compounds can impart specific properties to polymeric structures. cymitquimica.com Studies have noted the potential use of 1-Hydroxy-4-methylbicyclo[2.2.2]octane in the production of polymers. lookchem.com

Exploration of Novel Reaction Pathways and Catalysis

The reactivity of this compound is largely dictated by its hydroxyl group, which allows it to undergo typical alcohol reactions such as esterification and oxidation. cymitquimica.com This reactivity makes it a useful intermediate in organic synthesis. cymitquimica.com For instance, it has been used in the alkylation of bromoarenes in the presence of methanesulfonic acid. acs.org The rigid bicyclic structure can also influence the stereochemical outcome of reactions, a property that is valuable in asymmetric synthesis. lookchem.com

Development of Sustainable Synthesis Methods

While specific "green" synthesis routes for this compound are not yet widely reported, the broader development of more efficient and environmentally friendly methods for producing bicyclo[2.2.2]octane derivatives is an active area of research. Novel processes, such as those utilizing transition metal catalysts, offer a more simplified and potentially more sustainable means for the commercial production of these valuable chemical building blocks. google.com Such advancements move away from traditional multi-step syntheses that often require harsh reagents and generate significant waste. google.com The focus on cleaner catalytic alternatives aligns with the principles of green chemistry, aiming for high atom efficiency and reduced environmental impact.

Therapeutic Potential and Drug Discovery beyond Current Applications

While direct therapeutic applications of this compound are not yet established, its rigid, three-dimensional structure makes it an intriguing scaffold for medicinal chemistry and drug discovery. The bicyclo[2.2.2]octane core, similar to the well-known adamantane (B196018) moiety, offers a unique combination of properties that are increasingly being exploited in the design of novel therapeutic agents. researchgate.netnih.govpublish.csiro.au The exploration of this compound's potential is currently in a nascent stage, with future research likely to build upon the established bioactivities of structurally related molecules.

The lipophilic nature and conformational rigidity of the bicyclo[2.2.2]octane skeleton are advantageous for designing molecules that can effectively interact with biological targets. publish.csiro.aunih.gov This rigid framework allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for specific receptors or enzymes. publish.csiro.au

Future research into the therapeutic potential of this compound and its derivatives is anticipated to focus on several key areas, drawing inspiration from the pharmacological activities observed in analogous structures. These areas include, but are not limited to, infectious diseases, central nervous system disorders, and metabolic diseases.

For instance, various derivatives of bicyclo[2.2.2]octane have demonstrated significant in-vitro activity against the causative agents of malaria (Plasmodium falciparum) and sleeping sickness (Trypanosoma brucei rhodesiense). nih.govresearchgate.net Specifically, 4-aminobicyclo[2.2.2]octan-2-ol derivatives have shown promising antiprotozoal activity. researchgate.net This suggests that the this compound scaffold could serve as a starting point for the development of new anti-infective agents.

Furthermore, the structural similarity to adamantane derivatives, such as amantadine (B194251) and memantine (B1676192), which are used in the treatment of viral infections and neurodegenerative diseases respectively, points towards potential applications in neurology. nih.govpublish.csiro.au The adamantane cage is known to interact with ion channels and receptors in the central nervous system. nih.gov Given the similar steric and electronic properties, it is plausible that derivatives of this compound could be designed to modulate similar targets.

In the realm of metabolic diseases, bicyclo[2.2.2]octane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in obesity and type 2 diabetes. rsc.org The rigid bicyclic core appears to fit well within the hydrophobic pocket of the enzyme's active site. rsc.org This provides a strong rationale for screening this compound and its analogs for similar inhibitory activity.

The table below outlines potential therapeutic areas for this compound based on the activities of structurally related compounds.

Therapeutic AreaPotential Target/MechanismRationale based on Structurally Related Compounds
Infectious Diseases Inhibition of parasitic growthDerivatives of 4-aminobicyclo[2.2.2]octan-2-ol show activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. nih.govresearchgate.net
Neurological Disorders Modulation of ion channels and neurotransmitter receptorsStructural analogy to adamantane derivatives like memantine and amantadine, which are active in the CNS. nih.govpublish.csiro.aunih.gov
Metabolic Diseases Inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)Bicyclo[2.2.2]octane amides are potent inhibitors of 11β-HSD1. rsc.org

Q & A

Basic Questions

Q. What are the key methodologies for synthesizing 4-Methylbicyclo[2.2.2]octan-1-ol?

  • Answer : The synthesis typically involves catalytic hydrogenation or acid-catalyzed cyclization of precursor bicyclic ketones. For example, acetylation of the parent alcohol (e.g., this compound acetate, C11_{11}H18_{18}O2_2, MW 182) is a common derivatization step to confirm structure via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Purification often employs column chromatography with silica gel, followed by recrystallization. For novel derivatives, full characterization (e.g., elemental analysis, HRMS) is required to confirm identity and purity .

Q. How can researchers characterize the purity of this compound?

  • Answer :

Property Value Method
Molecular Weight140.12 g/molHigh-resolution MS
CAS Number824-13-5Registry databases
Spectral DataMajor MS fragment ions: m/z 70, 93, 140HRMS with 11 ppm accuracy
Purity is further confirmed via melting point analysis, 1^1H/13^13C NMR, and thin-layer chromatography (TLC). For novel derivatives, X-ray crystallography may be employed .

Q. What safety protocols are critical when handling this compound?

  • Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Key precautions include:

  • Use of fume hoods and personal protective equipment (gloves, lab coat).
  • Immediate first aid for exposure: rinse eyes/skin with water, seek medical attention for inhalation .
  • Storage in ventilated, locked cabinets away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectral data?

  • Answer : Discrepancies in MS or NMR spectra may arise from isotopic patterns, fragmentation pathways, or stereochemical effects. For example, the observed base peak at m/z 93 in this compound (vs. theoretical m/z 140) suggests preferential fragmentation of the bicyclic framework. Cross-validation with computational tools (e.g., density functional theory for fragmentation simulations) and comparison to databases (e.g., NIST) are critical . Contradictory NMR signals may require advanced techniques like 2D-COSY or NOESY to resolve stereochemical ambiguities .

Q. What strategies optimize the stability of this compound under varying conditions?

  • Answer : Stability studies should assess:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : UV-Vis spectroscopy under controlled light exposure.
  • Chemical stability : Reactivity with common solvents (e.g., DMSO, alcohols) via accelerated aging tests. Derivatives like the acetate (C11_{11}H18_{18}O2_2) show enhanced stability, making them preferable for long-term storage .

Q. How can reaction mechanisms for derivatization (e.g., acetylation) be elucidated?

  • Answer : Mechanistic studies employ isotopic labeling (e.g., 18^{18}O in acetic anhydride) to track acyl group transfer. Kinetic monitoring via in-situ IR or NMR reveals intermediate formation. For this compound acetate, the reaction likely follows nucleophilic acyl substitution, with steric effects from the bicyclic structure influencing reaction rates . Computational modeling (e.g., Gaussian software) can map transition states and activation energies .

Q. What advanced techniques improve synthetic yield in large-scale preparations?

  • Answer :

  • Catalyst optimization : Screening transition-metal catalysts (e.g., Pd/C, Ru-based) for hydrogenation efficiency.
  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions.
  • DoE (Design of Experiments) : Multivariate analysis to identify optimal temperature, pressure, and stoichiometry. Pilot studies for the acetate derivative achieved >85% yield under pressurized hydrogenation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.